N-(2,4-Difluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is a synthetically derived compound that acts as an allosteric antagonist of the cannabinoid CB1 receptor. [] This means it binds to a different site on the CB1 receptor than the endogenous ligands (anandamide and 2-arachidonoylglycerol) and modulates the receptor's activity without directly activating it. [] This compound is a member of the urea class of compounds, characterized by the presence of the -NH-CO-NH- functional group.
N-(2,4-Difluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea acts as an allosteric antagonist of the cannabinoid CB1 receptor. [] Unlike competitive antagonists that directly block the binding site of endogenous ligands, allosteric antagonists bind to a distinct site on the receptor. This binding alters the receptor's conformation, thereby influencing its affinity for endogenous ligands and its downstream signaling capacity. In the case of N-(2,4-Difluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, its binding to the CB1 receptor allosterically modulates the receptor's response to both agonists and inverse agonists. []
N-(2,4-Difluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, also known as PSNCBAM-1, has been primarily investigated for its potential in modulating sleep-wake cycles. [] Studies in rats revealed that PSNCBAM-1, in conjunction with a selective OX2R antagonist (JNJ-10397049), influenced sleep architecture. [] PSNCBAM-1 alone did not exhibit significant sleep-promoting effects but attenuated the sleep-promoting effects induced by the OX2R antagonist. []
Further research has focused on understanding the mechanism behind the observed effects on sleep. Microdialysis studies in rats showed that PSNCBAM-1, when co-administered with JNJ-10397049, altered neurotransmitter levels in specific brain regions. [] These alterations included a decrease in histamine concentration in the lateral hypothalamus and an increase in dopamine release in the prefrontal cortex. [] These findings suggest a potential link between the observed sleep modulation and the activity of these neurotransmitter systems.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2